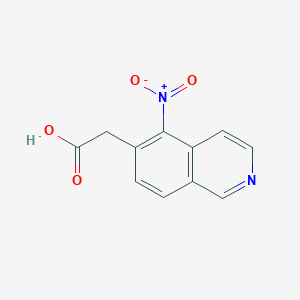![molecular formula C12H23NO B12281822 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a tert-butyl group and an azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one using sodium tetrahydridoborate. This reaction yields the corresponding alcohol as a mixture of epimers . Another method involves the catalytic hydrogenation of 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for larger production. The choice of reagents and catalysts, as well as reaction conditions, would need to be optimized for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including:
Reduction: Reduction of 3-tert-butoxycarbonyl derivatives using sodium tetrahydridoborate.
Substitution: Reactions with potassium iodide and sodium azide to form 9-iodo and 9-azido derivatives.
Formation of Derivatives: Conversion to O-acetyl and O-methylsulfonyl derivatives using acetyl chloride and methanesulfonyl chloride.
Common Reagents and Conditions
Sodium tetrahydridoborate: Used for reduction reactions.
Potassium iodide and sodium azide: Used for substitution reactions.
Acetyl chloride and methanesulfonyl chloride: Used for forming O-acetyl and O-methylsulfonyl derivatives.
Major Products
Alcohols: Resulting from reduction reactions.
Iodo and azido derivatives: Formed through substitution reactions.
O-acetyl and O-methylsulfonyl derivatives: Produced from reactions involving acetyl chloride and methanesulfonyl chloride.
Applications De Recherche Scientifique
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol involves its ability to undergo various chemical transformations. For example, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds when used in conjunction with specific catalytic systems . The molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol: Similar structure with a benzyl group instead of a tert-butyl group.
3-Tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one: Precursor in the synthesis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol.
9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound used as a catalytic oxidant.
Uniqueness
This compound is unique due to its specific tert-butyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H23NO |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)13-7-9-5-4-6-10(8-13)11(9)14/h9-11,14H,4-8H2,1-3H3 |
Clé InChI |
COOVPSNCROLCRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC2CCCC(C1)C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12281763.png)

![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)
![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)

![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)

